molecular formula C15H17N3O6S B2949905 ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate CAS No. 956938-60-6

ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate

Cat. No. B2949905
CAS RN: 956938-60-6
M. Wt: 367.38
InChI Key: ZCVXDSYJAYDTSD-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and agriculture .

Scientific Research Applications

Antiviral Research

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities . Compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could be synthesized into derivatives that might serve as potent antiviral agents in pharmaceutical research.

Anti-inflammatory and Analgesic Applications

The structural framework of indole derivatives has been associated with anti-inflammatory and analgesic properties . Given the similar structural features, the compound could be explored for its efficacy in reducing inflammation and pain, potentially leading to new treatments for chronic inflammatory diseases.

Anticancer Potential

Indole derivatives have been recognized for their role in the treatment of cancer cells . By extension, the compound could be utilized in the synthesis of new molecules with potential anticancer properties, contributing to the development of novel chemotherapy agents.

Antimicrobial Activity

The bioactive nature of indole derivatives also extends to antimicrobial activity . This implies that our compound could be modified to enhance its antimicrobial efficacy, which could be valuable in the fight against resistant bacterial strains.

Antidiabetic Research

Indole derivatives have been found to exhibit antidiabetic effects . Therefore, the compound could be investigated for its potential use in managing diabetes, possibly leading to the creation of new antidiabetic medications.

Antimalarial Applications

The biological activity of indole derivatives against malaria has been documented . This suggests that the compound could be researched for its antimalarial properties, aiding in the development of new treatments for this life-threatening disease.

Anticholinesterase Activity

Indole derivatives have shown anticholinesterase activities, which are important in the treatment of neurodegenerative diseases like Alzheimer’s . The compound could be studied for its ability to inhibit cholinesterase, which may contribute to therapeutic strategies for such conditions.

Antioxidant Properties

The indole nucleus is known to possess antioxidant properties . As a result, the compound could be explored for its potential as an antioxidant, which could have implications in preventing oxidative stress-related diseases.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

ethyl 3,5-dimethyl-1-(2-methyl-5-nitrophenyl)sulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S/c1-5-24-15(19)14-10(3)16-17(11(14)4)25(22,23)13-8-12(18(20)21)7-6-9(13)2/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVXDSYJAYDTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate

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